6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
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Overview
Description
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound characterized by its unique spiro structure This compound features a cyclohexane ring fused with an imidazo[1,5-a]pyridine ring system, with bromine and chlorine substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine ring system.
Introduction of Halogens: Bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under UV light.
Spirocyclization: The final step involves the formation of the spiro linkage between the cyclohexane and imidazo[1,5-a]pyridine rings. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization and Ring-Opening: The spiro structure allows for potential cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogens and the spiro structure may allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-1’H-spiro[cyclohexane-1,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one
- 6’-Bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione
Uniqueness
Compared to similar compounds, 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its unique combination of halogens and spiro structure
Properties
Molecular Formula |
C12H12BrClN2O2 |
---|---|
Molecular Weight |
331.59 g/mol |
IUPAC Name |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C12H12BrClN2O2/c13-7-6-8(14)9-10(17)15-12(16(9)11(7)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17) |
InChI Key |
DDNRPKSPICFQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origin of Product |
United States |
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